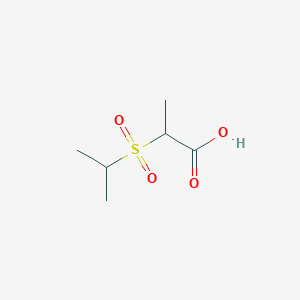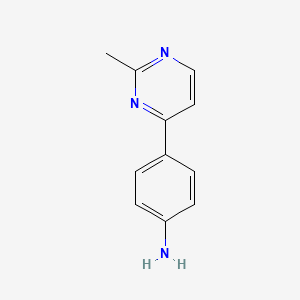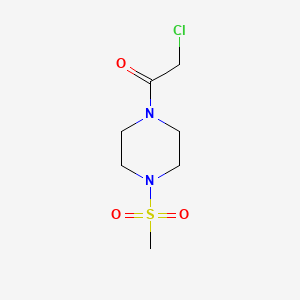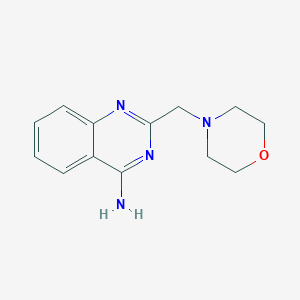![molecular formula C13H18ClNO B3372199 2-chloro-N-[(4-methylphenyl)methyl]-N-propylacetamide CAS No. 879319-26-3](/img/structure/B3372199.png)
2-chloro-N-[(4-methylphenyl)methyl]-N-propylacetamide
Overview
Description
Scientific Research Applications
Molecular Conformations and Supramolecular Assembly
Research into halogenated N,2-diarylacetamides, which are structurally similar to 2-chloro-N-[(4-methylphenyl)methyl]-N-propylacetamide, has revealed interesting insights into their molecular conformations and supramolecular assembly mechanisms. These studies focus on understanding how these compounds interact with each other through hydrogen bonding and π-π interactions, which are crucial for designing materials with specific properties (Nayak et al., 2014).
Antiviral and Antiapoptotic Effects
Derivatives of this compound have been synthesized and evaluated for their therapeutic efficacy in treating diseases like Japanese encephalitis. One such derivative showed significant antiviral and antiapoptotic effects in vitro, reducing viral load and increasing survival rates in infected mice, highlighting its potential as a therapeutic agent (Ghosh et al., 2008).
Comparative Metabolism Studies
The metabolism of chloroacetamide herbicides and their derivatives, including those structurally related to this compound, has been compared in human and rat liver microsomes. These studies aim to understand the metabolic pathways and potential toxicological implications of these compounds, contributing to safer agricultural practices and herbicide development (Coleman et al., 2000).
Spectroscopic and Quantum Chemical Investigations
The structural, vibrational, and quantum chemical characteristics of N-aryl-2,2-dichloroacetamides, similar to the compound , have been explored through spectroscopic methods and computational chemistry. These investigations provide insights into the steric effects of different substituents on the amide group, which is valuable for designing new compounds with desired chemical properties (Arjunan et al., 2009).
Anticonvulsant Activity
Research on omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives, which share a core structure with this compound, has shown promising anticonvulsant activity. These studies are crucial for developing new therapeutic agents to manage seizure disorders (Soyer et al., 2004).
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-[(4-methylphenyl)methyl]-N-propylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-3-8-15(13(16)9-14)10-12-6-4-11(2)5-7-12/h4-7H,3,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHLNJCBIUGVPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC=C(C=C1)C)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-chloro-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B3372132.png)
![2-chloro-N-[4-(2-methylbutan-2-yl)cyclohexyl]acetamide](/img/structure/B3372142.png)

![2,2,2-trichloro-1-[4-(2-chloroacetyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B3372156.png)




![N-[1-(1-benzofuran-2-yl)ethyl]-2-chloroacetamide](/img/structure/B3372192.png)
![Acetic acid, [[(2-bromophenyl)methyl]thio]-](/img/structure/B3372195.png)


